molecular formula C14H20O3 B11872488 Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate

Cat. No.: B11872488
M. Wt: 236.31 g/mol
InChI Key: IZAPWPOPGUXKRX-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a dimethylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate typically involves the esterification of 3-hydroxyphenylacetic acid with 4,4-dimethylpentanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-hydroxyphenyl)propanoate
  • Methyl 2-(4-hydroxyphenyl)-4,4-dimethylpentanoate
  • Ethyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate

Uniqueness

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is unique due to its specific structural features, such as the position of the hydroxy group and the presence of the dimethylpentanoate moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate

InChI

InChI=1S/C14H20O3/c1-14(2,3)9-12(13(16)17-4)10-6-5-7-11(15)8-10/h5-8,12,15H,9H2,1-4H3

InChI Key

IZAPWPOPGUXKRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC(=CC=C1)O)C(=O)OC

Origin of Product

United States

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